2-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]pyrimidine
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Overview
Description
2-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]pyrimidine is an organic compound that features a pyrimidine ring substituted with a piperidine moiety, which in turn is substituted with a difluoropiperidine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]pyrimidine typically involves multiple steps. One common method starts with the preparation of 4,4-difluoropiperidine, which is then reacted with piperidine-1-carbonyl chloride under anhydrous conditions to form the intermediate. This intermediate is then coupled with a pyrimidine derivative under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine or pyrimidine rings, using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoropiperidine derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine or piperidine rings.
Scientific Research Applications
2-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]pyrimidine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 2-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]pyrimidine involves its interaction with specific molecular targets. The difluoropiperidine group can enhance binding affinity to certain enzymes or receptors, leading to inhibition or modulation of their activity. The pyrimidine ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its target .
Comparison with Similar Compounds
Similar Compounds
- 4,4-Difluoropiperidine-1-sulfonyl chloride
- 2-(4,4-Difluoropiperidin-1-yl)ethanamine
- 4-Fluoropiperidine hydrochloride
- 2-(4,4-Difluoropiperidin-1-yl)ethan-1-amine dihydrochloride
Uniqueness
2-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]pyrimidine is unique due to the presence of both a difluoropiperidine and a pyrimidine ring in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C15H20F2N4O |
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Molecular Weight |
310.34 g/mol |
IUPAC Name |
(4,4-difluoropiperidin-1-yl)-(1-pyrimidin-2-ylpiperidin-4-yl)methanone |
InChI |
InChI=1S/C15H20F2N4O/c16-15(17)4-10-20(11-5-15)13(22)12-2-8-21(9-3-12)14-18-6-1-7-19-14/h1,6-7,12H,2-5,8-11H2 |
InChI Key |
KOHBZCJBWDPOOX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)N2CCC(CC2)(F)F)C3=NC=CC=N3 |
Origin of Product |
United States |
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